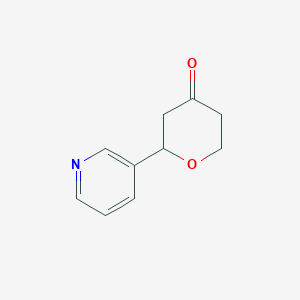

2-Pyridin-3-yl-tetrahydro-pyran-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-pyridin-3-yloxan-4-one |

InChI |

InChI=1S/C10H11NO2/c12-9-3-5-13-10(6-9)8-2-1-4-11-7-8/h1-2,4,7,10H,3,5-6H2 |

InChI Key |

INTLCEZVIDXUJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CC1=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 3 Yl Tetrahydro Pyran 4 One and Its Analogues

Direct Synthesis Strategies for the 2-Pyridin-3-yl-tetrahydro-pyran-4-one Core

Direct synthesis strategies aim to construct the this compound core in a convergent manner. These approaches are often favored for their efficiency and ability to introduce molecular diversity. Key strategies include multi-component reactions, cycloaddition reactions, and coupling reactions.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the synthesis of heterocyclic libraries. eurekaselect.com The synthesis of tetrahydropyran (B127337) derivatives, including those with a pyridine (B92270) substituent, has been achieved through various MCRs. nih.gov

One common MCR approach for the synthesis of pyran derivatives involves the condensation of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. nih.gov For the synthesis of this compound, 3-pyridinecarboxaldehyde (B140518) would be a key starting material. The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov The use of various catalysts, including L-proline, can facilitate these transformations under mild conditions. rsc.org

| Reactant A | Reactant B | Reactant C | Catalyst | Product | Reference |

| Aromatic Aldehyde | Malononitrile (B47326) | Dimedone | InCl₃ | Polyfunctionalized 4H-pyran | nih.gov |

| Aldehyde | Malononitrile | Cyclic Amine | L-proline | Poly-substituted Pyridine | rsc.org |

| Benzaldehyde (B42025) | Malononitrile | Tetronic Acid | Glycine | 4H-furo[3,4-b]pyran | nih.gov |

Cycloaddition Reactions in Tetrahydropyranone Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the tetrahydropyranone ring. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a particularly effective method for synthesizing 2,6-disubstituted tetrahydropyran-4-one derivatives. mdpi.comlibretexts.org This reaction involves the combination of a diene with a heterodienophile, such as an aldehyde. mdpi.com

In the context of synthesizing the tetrahydropyranone core, a substituted diene can react with an appropriate aldehyde under Lewis acid catalysis to yield the desired six-membered ring. mdpi.com The stereochemistry of the resulting tetrahydropyranone can often be controlled by the choice of catalyst and reaction conditions. While direct [4+2] cycloadditions to form the this compound are not extensively documented, the principles of this methodology are broadly applicable to the synthesis of the tetrahydropyranone moiety. rsc.orgnih.gov

| Diene | Dienophile | Reaction Type | Product | Reference |

| Danishefsky's diene | Aldehydes | Hetero-Diels-Alder | 2,6-disubstituted tetrahydropyran-4-one | mdpi.com |

| Thioaldehyde derivatives | Buta-1,3-diene derivative | Thio-Diels-Alder | Thiopyran derivative | nih.gov |

| Spiro[2.4]hepta-4,6-diene | Thiophosgene | [4+2] Cycloaddition | Thio-tricyclic scaffold | nih.gov |

Coupling Reactions in Pyridine-Tetrahydropyranone Linkage

Coupling reactions provide a versatile means to form the crucial carbon-carbon bond between the pyridine and tetrahydropyranone rings. Modern cross-coupling reactions, such as the Suzuki and Negishi reactions, are widely employed for the synthesis of biaryl and heteroaryl-aryl compounds. organic-chemistry.orgmdpi.com

For the synthesis of this compound, a pre-functionalized pyridine derivative (e.g., a 3-halopyridine or a pyridine-3-boronic acid) could be coupled with a suitably functionalized tetrahydropyranone. For instance, a tetrahydropyran-4-one bearing a leaving group at the 2-position or a metallic species could participate in such a coupling. While specific examples for this exact linkage are not abundant in the provided search results, the general applicability of these powerful C-C bond-forming reactions is well-established in heterocyclic chemistry. organic-chemistry.org

| Pyridine Derivative | Coupling Partner | Catalyst | Reaction Type | Product | Reference |

| 2- or 4-bromopyridines | Grignard reagents | None (Purple light) | Radical Coupling | Alkyl- and arylpyridines | organic-chemistry.org |

| 2,6-dibromopyridines | 2-pyridinyl organometallic reagents | Palladium or Nickel | Stille or Negishi | Terpyridines | mdpi.com |

| Alkenylboronic acids | α,β-unsaturated ketoxime O-pentafluorobenzoates | Copper | Cross-coupling | Substituted Pyridines | organic-chemistry.org |

Synthesis via Functionalized Precursors

An alternative to the direct construction of the final molecule is a stepwise approach that involves the synthesis and subsequent modification of either the tetrahydropyranone or the pyridine ring.

Derivatization of Pre-formed Tetrahydropyran-4-ones

This strategy involves the synthesis of a tetrahydropyran-4-one ring followed by the introduction of the 3-pyridyl group at the 2-position. Tetrahydropyran-4-one itself can be synthesized through various methods, including the hydration of dihydropyran-4-one or the cyclization of acyclic precursors. google.comgoogle.com

Once the tetrahydropyran-4-one is obtained, it can be functionalized at the α-position (C2 or C6). For example, α-bromination followed by a nucleophilic substitution with a pyridine-based nucleophile could be a viable route. Alternatively, the formation of an enolate from tetrahydropyran-4-one and its subsequent reaction with an electrophilic pyridine species could establish the desired linkage. The synthesis of 3,5-substituted tetrahydropyran-4-ones has been achieved through the condensation of acetone (B3395972) with formaldehyde (B43269), indicating that the core structure is accessible for further derivatization. kaznu.kz

| Starting Material | Reagents | Product | Reference |

| Acetone, Formaldehyde | K₂CO₃ | 3,5-dimethyleneoxytetrahydropyran-4-one | kaznu.kz |

| 1,5-dichloropentanone | H₂O, H₃PO₄, NaH₂PO₄ | Tetrahydro-4H-pyran-4-one | google.com |

| Divinyl ketones | H₂O or H₂S | 3-Aryl-tetrahydropyran-4-one or -thiopyran-4-one | researchgate.net |

Transformations from Pyridinone Derivatives

Another synthetic avenue involves starting with a pre-formed pyridinone or dihydropyridinone and elaborating it to form the tetrahydropyranone ring. The synthesis of 2-pyridone and 3,4-dihydro-2(1H)-pyridone derivatives is well-established, often through multi-component reactions. eurekaselect.comresearchgate.netnih.gov

A suitably substituted 3,4-dihydropyridin-2(1H)-one could serve as a precursor. nih.gov For instance, a dihydropyridinone with a side chain at the 3- or 4-position containing appropriate functional groups could be induced to cyclize, forming the adjacent tetrahydropyranone ring. A four-component reaction of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to structurally diverse 3,4-dihydropyridin-2(1H)-ones, which could potentially be transformed into the target molecule. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Meldrum's acid, benzaldehyde derivatives, methyl acetoacetate, ammonium (B1175870) acetate | SiO₂-Pr-SO₃H | 3,4-dihydro-2-pyridone derivatives | researchgate.net |

| Cyanoacetamide, aryl aldehydes, ethyl acetoacetate, ammonium acetate | Pyridine, ethanol | Polysubstituted dihydropyridones | nih.gov |

| Arylamines, acetylenedicarboxylate, aromatic aldehydes, cyclic 1,3-diketones | - | 3,4-dihydropyridin-2(1H)-ones | nih.gov |

Green Chemistry Principles in Synthesis of Tetrahydropyranone-Containing Structures

The application of green chemistry principles to the synthesis of tetrahydropyranone-containing structures, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.

Key green chemistry strategies applicable to the synthesis of these structures include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. For instance, the use of recyclable solid acid catalysts in one-pot, three-component reactions for the synthesis of related heterocyclic structures showcases an efficient and eco-friendly approach. rsc.org Phosphomolybdic acid has also been utilized as an efficient catalyst for the Prins cyclization to produce tetrahydropyran derivatives in water, a green solvent. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a prime example of atom-economical processes that allow the synthesis of complex molecules in a single step from readily available starting materials. rsc.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Water is an ideal green solvent, and its use in reactions like the Prins cyclization for tetrahydropyran synthesis is a significant step towards a more sustainable process. organic-chemistry.org Ultrasound irradiation is another eco-friendly technique that can reduce reaction times and increase product yields, often in the absence of conventional solvents. mdpi.comresearchgate.net

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation can be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. nih.gov

The following table summarizes the application of green chemistry principles in the synthesis of tetrahydropyranone-related structures.

| Green Chemistry Principle | Application in Tetrahydropyranone Synthesis | Example | Reference |

| Catalysis | Use of recyclable solid acid catalysts in multi-component reactions. | One-pot, three-component synthesis of spirocycloalkane fused pyrazolo[3,4-b]pyridine derivatives. | rsc.org |

| Catalysis | Use of phosphomolybdic acid as a catalyst in water. | Prins cyclization of homoallylic alcohols with aldehydes. | organic-chemistry.org |

| Atom Economy | One-pot, multi-component reactions to build complex molecules. | Diastereoselective synthesis of spirocycloalkane fused pyrazolo[3,4-b]pyridine derivatives. | rsc.org |

| Safer Solvents | Utilization of water as a reaction medium. | Phosphomolybdic acid-catalyzed Prins cyclization. | organic-chemistry.org |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times. | Stereoselective ring-expansion of monocyclopropanated furans. | nih.gov |

| Alternative Energy | Application of ultrasound irradiation. | Synthesis of pyridinium-based ionic liquids. | mdpi.comresearchgate.net |

Challenges and Optimization in Synthetic Pathways

The synthesis of this compound and its analogues presents several challenges that necessitate careful optimization of reaction conditions and synthetic strategies.

A primary challenge is the stereoselective synthesis of the tetrahydropyran ring. The biological activity of such compounds is often dependent on the specific stereochemistry at the chiral centers. Achieving high diastereoselectivity and enantioselectivity is a significant hurdle. Various strategies have been developed to address this, including:

Catalyst Control: The use of chiral catalysts in reactions like the hetero-Diels-Alder reaction can induce asymmetry and lead to the formation of a specific enantiomer. researchgate.net

Substrate Control: The inherent chirality in the starting materials can direct the stereochemical outcome of the reaction.

Ring-Expansion Strategies: A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.govacs.org

Optimization of reaction conditions is crucial to overcome these challenges and improve the efficiency of the synthesis. Key parameters that are often optimized include:

Catalyst Selection: A wide range of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been explored for the synthesis of tetrahydropyran derivatives. organic-chemistry.orgresearchgate.net The choice of catalyst can significantly influence the yield, selectivity, and reaction time.

Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction outcome. nih.gov Optimization of the solvent system is often necessary to achieve the desired reactivity and selectivity.

Temperature and Reaction Time: These parameters are critical for controlling the reaction kinetics and minimizing the formation of side products. Microwave-assisted synthesis has been shown to be beneficial in reducing reaction times. nih.gov

Protecting Groups: In multi-step syntheses, the judicious use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions. The subsequent deprotection step, however, can present its own set of challenges. nih.gov

The following table outlines some of the key challenges and the corresponding optimization strategies in the synthesis of tetrahydropyranone-containing structures.

| Challenge | Optimization Strategy | Example | Reference |

| Stereoselectivity | Use of chiral catalysts. | Enantioselective hetero-Diels-Alder reactions. | researchgate.net |

| Stereoselectivity | Metal-free ring-expansion of chiral precursors. | Ring-expansion of monocyclopropanated furans. | nih.govacs.org |

| Reaction Efficiency | One-pot, multi-component reactions. | Synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. | nih.gov |

| Reaction Conditions | Microwave-assisted synthesis. | Ring-expansion of monocyclopropanated furans for rapid synthesis. | nih.gov |

| Side Reactions | Optimization of solvent and temperature. | Annulation reactions for tetrahydropyran synthesis. | nih.gov |

| Protecting Group Issues | Careful selection and strategic implementation of protecting groups. | Challenges in SEM-deprotection in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. | nih.gov |

Chemical Reactivity and Transformations of 2 Pyridin 3 Yl Tetrahydro Pyran 4 One

Reactions at the Tetrahydropyranone Ring System

The tetrahydropyranone ring contains a ketone functional group at the 4-position, which is the primary site for many chemical transformations. The presence of the ether oxygen within the ring also influences its stability and reactivity.

Nucleophilic Additions and Substitutions

The carbonyl group at the C-4 position is electrophilic and readily undergoes nucleophilic addition reactions, a characteristic transformation of ketones. This allows for the introduction of a wide variety of functional groups.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can attack the carbonyl carbon to form tertiary alcohols after acidic workup. The choice of the R-group allows for the synthesis of diverse derivatives.

Hydride Reduction: The ketone can be reduced to a secondary alcohol, 2-pyridin-3-yl-tetrahydro-pyran-4-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin, introducing both a hydroxyl and a nitrile group at the C-4 position.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond using phosphorus ylides (Wittig reagents). This reaction is a key method for creating exocyclic alkenes at the C-4 position.

| Reaction Type | Reagent | Product |

| Grignard Reaction | R-MgX, then H₃O⁺ | 4-alkyl/aryl-2-(pyridin-3-yl)tetrahydropyran-4-ol |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 2-(pyridin-3-yl)tetrahydropyran-4-ol |

| Cyanohydrin Formation | KCN, H⁺ | 4-cyano-2-(pyridin-3-yl)tetrahydropyran-4-ol |

| Wittig Reaction | Ph₃P=CHR | 4-alkylidene-2-(pyridin-3-yl)tetrahydropyran |

Electrophilic Functionalization

The carbons alpha to the carbonyl group (C-3 and C-5) are susceptible to electrophilic attack via the formation of an enol or enolate intermediate.

Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-positions with reagents like bromine (Br₂) or N-bromosuccinimide (NBS).

Alkylation: The formation of an enolate using a strong base, such as lithium diisopropylamide (LDA), allows for the introduction of alkyl groups at the C-3 and/or C-5 positions through reaction with alkyl halides.

| Reaction Type | Reagent | Product |

| α-Halogenation | Br₂, H⁺ or OH⁻ | 3-bromo- and/or 5-bromo-2-(pyridin-3-yl)tetrahydropyran-4-one |

| α-Alkylation | 1. LDA; 2. R-X | 3-alkyl- and/or 5-alkyl-2-(pyridin-3-yl)tetrahydropyran-4-one |

Condensation Reactions

The α-hydrogens of the tetrahydropyranone ring are acidic enough to participate in various condensation reactions, forming new carbon-carbon bonds.

Aldol (B89426) Condensation: Under basic or acidic conditions, the ketone can react with aldehydes or other ketones. Self-condensation is possible, but a crossed aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde) is more common, leading to the formation of an α,β-unsaturated ketone after dehydration.

Knoevenagel Condensation: This reaction involves the condensation with compounds containing active methylene (B1212753) groups (e.g., malonic esters, cyanoacetates) in the presence of a weak base like piperidine (B6355638) or ammonia (B1221849). mdpi.com

Mannich Reaction: The reaction of the ketone with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of acid yields a Mannich base, which is a β-amino ketone.

| Reaction Type | Reagents | Intermediate/Product |

| Aldol Condensation | Ar-CHO, NaOH/H₂O | 3-(arylmethylidene)-2-(pyridin-3-yl)tetrahydropyran-4-one |

| Knoevenagel Condensation | CH₂(CN)₂, Base | 3-(dicyanomethylene)-2-(pyridin-3-yl)tetrahydropyran-4-one |

| Mannich Reaction | CH₂O, R₂NH, HCl | 3-(dialkylaminomethyl)-2-(pyridin-3-yl)tetrahydropyran-4-one |

Oxidative and Reductive Transformations

Beyond simple reduction of the carbonyl, the ring system can undergo other redox reactions.

Clemmensen and Wolff-Kishner Reductions: These reactions are used to completely remove the carbonyl oxygen, converting the ketone into a methylene group (-CH₂-). The Clemmensen reduction uses amalgamated zinc and hydrochloric acid, while the Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures. These reactions would yield 2-(pyridin-3-yl)tetrahydropyran.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation results in the insertion of an oxygen atom adjacent to the carbonyl group, forming a seven-membered lactone (oxepan-4-one or oxepan-5-one derivative).

Reactions at the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution

Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. nih.gov Reactions typically require harsh conditions.

Regioselectivity: The nitrogen atom deactivates the ortho (C-2, C-6) and para (C-4) positions more than the meta (C-3, C-5) positions. Therefore, electrophilic attack generally occurs at the C-3 or C-5 position. nih.govnih.gov In 2-Pyridin-3-yl-tetrahydro-pyran-4-one, the existing substituent is at the C-3 position. This substituent directs incoming electrophiles primarily to the C-5 position, as the C-2 and C-4 positions are strongly deactivated.

Typical EAS Reactions: Reactions such as nitration (using H₂SO₄/HNO₃) or sulfonation (using fuming H₂SO₄) can be performed, but often require high temperatures and result in low to moderate yields. Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring. organic-chemistry.org

| Reaction Type | Reagents | Major Product |

| Nitration | H₂SO₄, HNO₃, heat | 2-(5-nitro-pyridin-3-yl)-tetrahydro-pyran-4-one |

| Sulfonation | SO₃, H₂SO₄, heat | 5-(tetrahydro-pyran-4-on-2-yl)-pyridine-3-sulfonic acid |

| Bromination | Br₂, FeBr₃, heat | 2-(5-bromo-pyridin-3-yl)-tetrahydro-pyran-4-one |

Nucleophilic Aromatic Substitution

The pyridine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. nih.gov In the context of this compound, this susceptibility allows for Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone for functionalizing pyridines and related heterocycles. nih.gov While the parent molecule lacks a conventional leaving group on the pyridine moiety, derivatization can introduce one, or the reaction can proceed under conditions that favor hydride displacement.

The efficiency and mechanism of SNAr reactions on pyridinium (B92312) ions have been studied, showing that the nature of the leaving group and the nucleophile significantly influences the reaction outcome. nih.gov For instance, studies on N-methylpyridinium substrates have shown a leaving group reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I when reacting with piperidine in methanol. nih.gov This indicates that the typical "element effect" (F > Cl > Br > I), often seen in SNAr reactions where nucleophilic addition is the rate-determining step, is not always observed. nih.gov Instead, the mechanism can involve rate-determining deprotonation of an addition intermediate. nih.gov For this compound, the introduction of a suitable leaving group (such as a halogen or nitro group) at the ortho or para position relative to the ring nitrogen would render it a viable substrate for SNAr, allowing for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles. sci-hub.se

Formation of Fused and Spiro-Heterocyclic Systems

The structural framework of this compound, featuring a reactive ketone and adjacent active methylene positions, serves as a versatile starting point for the synthesis of complex heterocyclic systems. Through cyclocondensation and multi-component reactions, the tetrahydropyranone ring can be annulated to form various fused bicyclic and spirocyclic structures of significant chemical and pharmacological interest.

Pyrano[2,3-c]pyrazoles and Related Structures

The synthesis of pyrano[2,3-c]pyrazoles is a well-established area of heterocyclic chemistry, often employing multi-component strategies for efficient assembly. nih.govsemanticscholar.org These compounds can be prepared through a four-component reaction involving an aldehyde, malononitrile (B47326), a hydrazine derivative, and a β-ketoester like ethyl acetoacetate. nih.govsemanticscholar.org

Starting from this compound, a viable pathway to the corresponding pyrano[2,3-c]pyrazole involves a sequence initiated by a Knoevenagel condensation. The ketone at C-4 can react with an active methylene compound, such as malononitrile, in the presence of a base. The resulting ylidene intermediate can then undergo a Michael addition with a pyrazolone (B3327878) (formed in situ from the reaction of a hydrazine with a β-ketoester), followed by intramolecular cyclization and dehydration to yield the final fused heterocyclic system. mdpi.comsemanticscholar.org

Alternatively, the tetrahydropyranone can react directly with hydrazine hydrate (B1144303) to form a hydrazone, which can then be cyclized with appropriate reagents to construct the fused pyrazole (B372694) ring.

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| This compound | 1. Malononitrile, Base 2. Hydrazine hydrate, Ethyl acetoacetate | Arylidenemalononitrile derivative | 6-Amino-5-cyano-pyrano[2,3-c]pyrazole | semanticscholar.org |

| This compound | Hydrazine hydrate, then a suitable cyclizing agent | Hydrazone derivative | Substituted Pyrano[2,3-c]pyrazole | mdpi.com |

Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activities. rsc.org Their synthesis is often achieved through one-pot, three-component reactions. A common method involves the cyclocondensation of an aromatic aldehyde, malononitrile, and barbituric acid or its thio-analogue, frequently facilitated by a catalyst. researchgate.netnih.gov

To synthesize a pyrano[2,3-d]pyrimidine fused to the 2-pyridin-3-yl-tetrahydropyran scaffold, the ketone can be utilized as a key reactive handle. One potential route involves the initial condensation of the C-4 ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, to form an α,β-unsaturated nitrile. This intermediate can then react with urea, thiourea, or guanidine (B92328) in a Michael addition followed by cyclization and aromatization to construct the fused pyrimidine (B1678525) ring, yielding a dihydropyrano[2,3-d]pyrimidine derivative. rsc.org

| Starting Material | Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | 1. Malononitrile, Catalyst 2. Urea or Thiobarbituric Acid | Condensation-Michael Addition-Cyclization | Dihydropyrano[2,3-d]pyrimidine-dione | researchgate.netrsc.org |

Thienopyrans and Related Fused Pyranones

The synthesis of thieno-annulated pyrans can be effectively achieved using the Gewald reaction. This versatile multi-component reaction typically involves a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst. This reaction leads to the formation of a 2-aminothiophene ring.

Applying this methodology, this compound can serve as the ketone component. Its reaction with malononitrile and elemental sulfur under basic conditions would lead to the formation of a 2-amino-3-cyanothieno[2,3-d]pyran derivative. The reaction proceeds through an initial Knoevenagel condensation between the ketone and malononitrile, followed by the addition of sulfur to the active methylene group and subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene (B33073) ring fused to the pyran system.

Isoxazolo[5,4-b]pyridines

The isoxazolo[5,4-b]pyridine (B12869864) core is a privileged heterocyclic scaffold. Syntheses of this system often rely on the condensation of 5-aminoisoxazole derivatives with β-dicarbonyl compounds or their equivalents, or via multi-component reactions. scispace.comresearchgate.net

A synthetic strategy to access this fused system from this compound could involve its conversion into a suitable three-carbon synthon. For example, formylation at the C-3 position using a Claisen-type condensation would yield a β-ketoaldehyde intermediate. This intermediate can then undergo a cyclocondensation reaction with hydroxylamine (B1172632) hydrochloride. The reaction would proceed through the formation of an oxime at one carbonyl group, followed by intramolecular cyclization involving the other carbonyl and subsequent dehydration to form the isoxazole (B147169) ring. A final cyclization step, potentially involving the introduction of an amino group, would form the annulated pyridine ring to complete the isoxazolo[5,4-b]pyridine framework.

Spiroimidazolones

Spirocyclic systems containing an imidazolone (B8795221) (or hydantoin) ring are of considerable interest. A classic and efficient method for their synthesis from ketones is the Bucherer-Bergs reaction. This one-pot reaction involves treating a ketone with a cyanide source (such as potassium or sodium cyanide) and an ammonium (B1175870) salt (like ammonium carbonate) in an aqueous-alcoholic medium.

The carbonyl group of this compound is an ideal substrate for this transformation. Reacting it under Bucherer-Bergs conditions would lead to the formation of a spiro-hydantoin. The reaction mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. Subsequent intramolecular cyclization upon reaction with carbonate or CO₂ yields the spiro-5,5'-disubstituted hydantoin. The resulting product would feature the C-4 of the tetrahydropyran (B127337) ring as the spiro center, attached to the C-5 of the imidazolidine-2,4-dione ring.

| Starting Material | Reagents | Reaction Name | Product Type |

|---|---|---|---|

| This compound | KCN, (NH₄)₂CO₃, EtOH/H₂O | Bucherer-Bergs Reaction | Spiro[tetrahydropyran-4,5'-imidazolidine]-2',4'-dione |

Rearrangement Reactions and Ring-Opening Pathways

The chemical behavior of this compound under various reaction conditions can be expected to involve several rearrangement and ring-opening pathways, influenced by the inherent reactivity of the tetrahydropyranone core. The presence of a carbonyl group and an ether linkage within the six-membered ring makes it susceptible to nucleophilic and electrophilic attack, potentially leading to a variety of structural transformations.

One potential pathway for ring-opening involves nucleophilic attack at the carbonyl carbon (C-4). Strong nucleophiles can induce cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an open-chain intermediate. Subsequent intramolecular reactions of this intermediate could then lead to the formation of new heterocyclic or carbocyclic systems. For instance, reactions with nitrogen nucleophiles like hydrazine can lead to the formation of pyridazine (B1198779) derivatives through a ring-opening and re-cyclization cascade. clockss.org

Another plausible ring-opening pathway could be initiated by the cleavage of the ether linkage. Under acidic conditions, protonation of the ring oxygen can facilitate nucleophilic attack at either C-2 or C-6, leading to the opening of the pyran ring. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Furthermore, the tetrahydropyranone ring can be susceptible to rearrangement reactions. For example, under certain conditions, acid-catalyzed rearrangements could lead to the formation of isomeric structures, such as furan (B31954) derivatives or other oxygen-containing heterocycles. The stability of the resulting products would be a key driving force for such transformations.

While specific studies on the rearrangement and ring-opening of this compound are not extensively detailed in the provided search results, the reactivity of related pyran-2-ones and dihydropyridones provides a basis for predicting its behavior. clockss.orgnih.gov These analogous systems demonstrate a propensity for ring transformations in the presence of various reagents, suggesting that the title compound would exhibit a rich and varied chemical reactivity profile under appropriate conditions.

Protecting Group Chemistry Involving Tetrahydropyranone Derivatives

The tetrahydropyran (THP) moiety is a well-established and widely utilized protecting group for hydroxyl groups in organic synthesis. nih.govwikipedia.orgnih.gov Its prevalence stems from its ease of installation, general stability under a variety of non-acidic reaction conditions, and straightforward removal under mild acidic conditions. nih.govtotal-synthesis.com The chemistry of tetrahydropyranone derivatives, such as this compound, is intrinsically linked to this protecting group strategy, as the core structure is a modified version of the THP group.

The introduction of a THP protecting group typically involves the reaction of an alcohol with 3,4-dihydropyran (DHP) in the presence of an acid catalyst. wikipedia.org This reaction proceeds via the formation of a resonance-stabilized carbocation, which is then trapped by the alcohol to form a 2-tetrahydropyranyl ether. The resulting acetal (B89532) is stable to a wide range of reagents, including strong bases, organometallics, and hydrides. total-synthesis.comorganic-chemistry.org

The removal of the THP group is generally achieved by acid-catalyzed hydrolysis, which regenerates the alcohol and produces 5-hydroxypentanal. wikipedia.org A variety of acidic conditions can be employed for deprotection, ranging from strong acids to milder Lewis acids, allowing for selective deprotection in the presence of other acid-labile groups. organic-chemistry.orgiris-biotech.de

While the primary application of THP chemistry is in the protection of alcohols, it has also been extended to the protection of other functional groups, such as thiols and the side chains of amino acids like serine, threonine, and cysteine in peptide synthesis. nih.govnih.goviris-biotech.de

The presence of the pyridinyl substituent and the ketone functionality in this compound introduces additional chemical handles that could potentially modulate its reactivity and application in protecting group chemistry. For instance, the ketone could be a site for further functionalization or could influence the stability of the tetrahydropyranone ring. The pyridine ring, with its basic nitrogen atom, could also play a role in catalysis or alter the electronic properties of the molecule.

Below is an interactive data table summarizing the key aspects of THP protecting group chemistry:

| Feature | Description |

| Protecting Group | Tetrahydropyranyl (THP) |

| Functional Group Protected | Primarily alcohols; also thiols and amino acid side chains |

| Reagent for Protection | 3,4-Dihydropyran (DHP) |

| Typical Conditions for Protection | Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) in an aprotic solvent |

| Stability | Stable to strong bases, organometallics, hydrides, and many oxidizing and reducing agents |

| Conditions for Deprotection | Mild acidic conditions (e.g., aqueous acetic acid, pyridinium p-toluenesulfonate in ethanol) |

| Byproducts of Deprotection | 5-Hydroxypentanal |

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Yl Tetrahydro Pyran 4 One and Its Derivatives

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 2-Pyridin-3-yl-tetrahydro-pyran-4-one, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ketone. Other characteristic bands would include those for C-O-C stretching of the ether linkage in the tetrahydropyran (B127337) ring, and C=C and C=N stretching vibrations associated with the aromatic pyridine (B92270) ring.

Representative IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050 | C-H Stretch | Aromatic (Pyridine) |

| ~ 2950-2850 | C-H Stretch | Aliphatic (Tetrahydropyran) |

| ~ 1720 | C=O Stretch | Ketone |

| ~ 1600, 1470 | C=C, C=N Stretch | Aromatic Ring (Pyridine) |

Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For derivatives of this compound, HRMS provides the exact mass, which is then compared to the theoretical mass calculated for a proposed molecular formula. The close agreement between the experimental and calculated mass confirms the elemental composition of the synthesized molecule.

Table 1: Illustrative HRMS Data for a Pyridinyl-containing Compound

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

|---|---|---|---|

| 4'-(3,5-dimethylphenyl)-2,2':6',2''-terpyridine | C23H19N3 | 337.1579 | 337.1574 |

| 4'-(3-fluoro-5-methylphenyl)-2,2':6',2''-terpyridine | C22H16FN3 | 341.1328 | 341.1323 |

| 4'-(3,5-difluorophenyl)-2,2':6',2''-terpyridine | C21H13F2N3 | 345.1077 | 345.1072 |

This table presents representative data for related terpyridine derivatives to illustrate the application of HRMS.

Single-Crystal X-ray Diffraction for Definitive Structure and Conformational Analysis

A study on 4-[(Pyridin-3-yl)diazenyl]morpholine, a compound containing a pyridin-3-yl group, revealed it crystallizes in the monoclinic space group P21/c. nih.gov Similarly, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a derivative of the dihydropyran ring system, was also analyzed by single-crystal X-ray diffraction, providing detailed structural parameters. researchgate.net

Table 2: Representative Crystallographic Data for Pyridinyl and Dihydropyran Derivatives

| Compound | 4-[(Pyridin-3-yl)diazenyl]morpholine nih.gov | 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid researchgate.net | 4'-(3-fluoro-5-methylphenyl)-2,2':6',2''-terpyridine mdpi.com |

|---|---|---|---|

| Molecular Formula | C9H12N4O | C8H12O3 | C22H16FN3 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c | P21/c |

| a (Å) | 10.3213 (4) | 10.9695 (3) | 11.5501 (4) |

| b (Å) | 8.8431 (3) | 5.9308 (2) | 11.3321 (4) |

| c (Å) | 11.2319 (4) | 14.7966 (4) | 13.5283 (5) |

| α (˚) | 90 | 100.5010 (10) | 90 |

| β (˚) | 107.132 (2) | 98.6180 (10) | 108.693 (2) |

| γ (˚) | 90 | 103.8180 (10) | 90 |

| Volume (ų) | 979.19 (6) | 900.07 (5) | 1676.22 (10) |

This table presents data from related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction.

Crystal Packing Arrangements and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions play a crucial role in the physical properties of the solid-state material.

In the crystal structures of related pyridine derivatives, a variety of intermolecular forces are observed. For example, in the crystal structure of 4'-(3-fluoro-5-methylphenyl)-2,2':6',2''-terpyridine, the packing is influenced by a combination of π-stacking of aromatic rings and N···H–C hydrogen bonding, leading to a layer-like arrangement. mdpi.com The introduction of different substituents on the phenyl ring can significantly alter these packing motifs. mdpi.com

In other related structures, C—H···N and C—H···O hydrogen bonds are common, often forming infinite chains or more complex three-dimensional networks. nih.govnih.gov For instance, in the crystal structure of 4-(anthracen-9-yl)pyridine, molecules are connected by intermolecular C—H···π interactions, forming cyclic dimers which then extend into a one-dimensional chain. nih.gov These chains are further linked by weak face-to-face π–π stacking interactions. nih.gov The analysis of these interactions is critical for understanding the supramolecular chemistry of these compounds.

Computational and Theoretical Studies of 2 Pyridin 3 Yl Tetrahydro Pyran 4 One

Conformational Analysis and Energy Landscapes

The conformational landscape of 2-Pyridin-3-yl-tetrahydro-pyran-4-one is primarily defined by the puckering of the tetrahydropyranone ring and the orientation of the pyridinyl substituent. The interplay of steric and electronic effects dictates the most stable conformations in both solution and solid states.

Solution-State Conformational Preferences

In solution, this compound is expected to exist predominantly in a chair conformation, which is the most stable arrangement for tetrahydropyran (B127337) rings, minimizing torsional and steric strain. The pyridin-3-yl group at the C2 position can adopt either an axial or an equatorial orientation. Generally, for bulky substituents on a six-membered ring, the equatorial position is favored to reduce 1,3-diaxial interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for determining the conformational preferences of molecules in solution. For 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, detailed analysis of NMR spectra was used to assign relative configurations and conformations. nih.gov The coupling constants between vicinal protons on the tetrahydropyranone ring can provide information about their dihedral angles, which in turn helps to distinguish between axial and equatorial placements of the substituents. A larger coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Based on studies of analogous 2-substituted tetrahydropyran-4-ones, it is highly probable that the pyridin-3-yl group in this compound will preferentially occupy the equatorial position to achieve greater thermodynamic stability. This preference minimizes steric hindrance with the axial protons at C4 and C6 of the tetrahydropyranone ring.

Table 1: Predicted Predominant Conformer of this compound in Solution

| Conformer | Pyridin-3-yl Position | Predicted Relative Stability |

| Chair | Equatorial | More Stable |

| Chair | Axial | Less Stable |

Solid-State Conformational Analysis

In the solid state, the conformation of this compound will be determined by a combination of intramolecular forces and intermolecular packing effects within the crystal lattice. X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state.

For related heterocyclic systems, such as N-arylsulfonyl morpholines, X-ray data has confirmed a chair conformation for the six-membered ring in the solid state. nih.gov Similarly, studies on pyran inter-halide analogues of D-talose have shown that these molecules adopt a standard 4C1-like (chair) conformation in the solid state, even in the presence of significant 1,3-diaxial repulsion. nih.gov In the case of highly substituted tetrahydropyran-4-ones, the solid-state conformation has been observed to be a chair with all substituents in equatorial positions to minimize steric clashes.

It is therefore anticipated that in the solid state, this compound will also adopt a chair conformation with the pyridin-3-yl group in an equatorial position. This arrangement would allow for efficient crystal packing and the formation of intermolecular interactions, such as hydrogen bonds or π-stacking, which further stabilize the crystal structure.

Dynamic NMR for Stereomutation and Conformational Dynamics

The tetrahydropyranone ring of this compound is not static but can undergo conformational changes, most notably the chair-to-chair ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes and to determine the energy barriers associated with them.

At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, this process can be slowed down, and the individual signals for the distinct axial and equatorial protons of each conformer may be observed. The temperature at which the separate signals coalesce into a single broad peak (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

For N-sulfonyl morpholines, the free energy barriers for ring inversion were found to be in the range of 9.2-10.3 kcal/mol. nih.gov For 1,3-azasilinanes, the ring inversion barrier was determined to be around 9.0 kcal/mol. researchgate.net It is expected that the barrier to ring inversion for this compound would be of a similar magnitude.

Another dynamic process that could be studied by DNMR is the rotation around the C2-C(pyridin-3-yl) bond. Depending on the steric hindrance, this rotation might be restricted, leading to different rotamers that could potentially be observed at low temperatures.

Table 2: Expected Dynamic NMR Parameters for this compound

| Dynamic Process | Expected Energy Barrier (ΔG‡) | NMR Observables |

| Chair-to-Chair Ring Inversion | ~9-11 kcal/mol | Coalescence of axial and equatorial proton signals at low temperature. |

| C2-C(pyridin-3-yl) Bond Rotation | Lower than ring inversion | Potential for separate signals for different rotamers at very low temperatures. |

Intramolecular Interactions Influencing Conformation

The conformation of this compound can be influenced by various intramolecular interactions. These non-covalent interactions, although weak, can have a significant impact on the relative stability of different conformers.

One possible interaction is an intramolecular hydrogen bond of the C-H···N type. The nitrogen atom of the pyridinyl ring is a potential hydrogen bond acceptor, and it could interact with one of the protons on the tetrahydropyranone ring, particularly the axial proton at C2. Such an interaction would stabilize a conformation where the pyridinyl nitrogen is in proximity to this proton. The existence and strength of such interactions can often be inferred from NMR data (e.g., downfield chemical shifts of the involved proton) and confirmed by computational calculations. Studies on pyridine-containing compounds have shown evidence for C-H···N intramolecular interactions influencing their crystal packing. researchgate.net

Another important factor is the anomeric effect. While the classical anomeric effect involves an electronegative substituent at the anomeric carbon (C2 in pyranoses), a generalized anomeric effect can also be considered in this system. The presence of the oxygen atom in the ring can lead to stabilizing hyperconjugative interactions between the lone pairs of the oxygen and the antibonding orbital of the C2-C(pyridin-3-yl) bond (σ*). This interaction is stereoelectronically dependent and would favor a conformation that allows for optimal orbital overlap, which is typically an axial orientation of the substituent. However, this stabilizing effect is often outweighed by the steric destabilization of an axial substituent.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for providing detailed information about the molecular and electronic structure of this compound at an atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of different conformers of this compound and to determine their relative energies. These calculations can confirm the preference for a chair conformation and quantify the energy difference between the equatorial and axial conformers of the pyridin-3-yl group.

DFT calculations on related heterocyclic azo compounds have been used to investigate their electronic structures. researchgate.net For the title compound, DFT would likely predict that the tetrahydropyranone ring adopts a chair conformation. The calculated bond lengths and angles would be in agreement with standard values for similar saturated heterocyclic ketones. The orientation of the pyridin-3-yl ring relative to the tetrahydropyranone ring would also be determined, providing insight into the most stable rotamer.

Furthermore, DFT calculations can provide a detailed picture of the electronic structure of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the carbonyl group are expected to be the most electron-rich centers.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. A smaller gap generally indicates higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may be centered on the electron-deficient carbonyl group and the pyridine ring.

Table 3: Predicted DFT Calculation Outputs for this compound

| Parameter | Predicted Outcome |

| Molecular Geometry | |

| Ring Conformation | Chair |

| Pyridin-3-yl Position | Equatorial (lower energy) |

| Electronic Structure | |

| HOMO Localization | Pyridine ring |

| LUMO Localization | Carbonyl group and pyridine ring |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability |

Semi-Empirical Calculations (e.g., AM1)

Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to study the electronic properties and structure of molecules like this compound. The AM1 model is designed to overcome some weaknesses of earlier methods, particularly in reproducing hydrogen bonds, without a significant increase in computing time. researchgate.net These calculations are used to determine various energetic and physical properties. researchgate.net

Table 1: Representative Data from Semi-Empirical Calculations for Heterocyclic Compounds

| Property | Description | Typical Insights |

|---|---|---|

| Heat of Formation | The energy change when a compound is formed from its constituent elements. | Provides information on the thermodynamic stability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Helps in understanding the molecule's polarity, which influences its solubility and intermolecular interactions. |

| Binding Energy | The energy required to separate a system of particles into its individual components. | Used to study the strength of interactions in molecular assemblies or complexes. researchgate.net |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool for investigating intramolecular and intermolecular interactions, such as hydrogen bonding and charge delocalization, within a molecular system. This analysis provides a detailed picture of the electronic structure in terms of localized electron-pair bonding units.

For heterocyclic compounds containing pyridine and pyranone rings, NBO analysis can reveal key electronic features. For instance, in studies of related pyrimidine-containing molecules, NBO analysis has been used to identify strong, stable intermolecular hydrogen bonds (like N–H···N) and weaker intramolecular interactions (such as C–H···O). nih.gov Such interactions are critical in determining the conformation and stability of the molecule. The analysis can quantify the stabilization energy associated with these interactions, confirming their significance. For example, distortions in bond lengths and angles within the molecule can be explained by the presence of these intramolecular forces. nih.gov The substitution of electronegative atoms can also lead to significant charge delocalization and changes in the reactivity of the molecule, which are quantifiable through NBO calculations. nih.govscifiniti.com

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. plos.org These methods are instrumental in structure-based drug design, helping to elucidate the binding modes of potential inhibitors. nih.gov

For compounds containing pyridine and tetrahydropyran scaffolds, docking studies have been employed to identify potential biological targets and understand structure-activity relationships (SAR). For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6) using molecular docking to analyze interactions within the kinase binding pockets. nih.gov Similarly, pyridine derivatives have been docked into the kinesin Eg5 binding site, with ligand-enzyme affinity maps showing crucial hydrogen bond interactions with residues like GLU116 and GLY117. tubitak.gov.tr

In the context of this compound, a docking study would involve placing the molecule into the active site of a selected target protein. The process calculates a "docking score," which represents the binding free energy, and identifies key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. plos.orgmdpi.com For instance, the pyridine nitrogen and the tetrahydropyranone carbonyl oxygen are likely candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Table 2: Example Docking Study Results for Pyridine-based Kinase Inhibitors

| Compound Class | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Pyridine Derivatives | Kinesin Eg5 | GLU116, GLY117 | -9.52 tubitak.gov.tr |

| Cyanopyridones | VEGFR-2 | Cys1045, Asp1046, Glu885 | -15.2 mdpi.com |

| Cyanopyridones | HER-2 | Not Specified | - (Docking Performed) mdpi.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of drug discovery, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models serve as 3D queries for virtual screening of large compound databases to find novel molecules with potential therapeutic activity. nih.govresearchgate.netmedium.com

Ligand-based pharmacophore models are developed from a set of active molecules when the structure of the biological target is unknown. nih.gov The process involves superimposing the low-energy conformations of active compounds to identify common chemical features. nih.gov For pyran-based derivatives acting as triple uptake inhibitors, a pharmacophore model was generated that included features such as aromatic rings, a hydrophobic group, and a cationic center. nih.gov The spatial distances between these features were found to be critical for the compounds' activity. nih.gov A "folded" conformation was identified as a crucial requirement for balanced activity against dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov This approach allows for the identification of key structural motifs responsible for biological activity, which can guide the design of new, more potent compounds. nih.gov

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated. nih.govresearchgate.net This involves identifying the key interaction points between the protein and a known ligand within the binding site. nih.gov Features such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups are mapped based on the complementary residues in the active site. This method has been successfully applied to develop pharmacophore models for targets like CDK9/Cyclin T1 kinase. nih.govresearchgate.net The resulting model represents the ideal spatial arrangement of features for a ligand to bind effectively to the target. These models are then used to screen databases for new molecules that fit the pharmacophoric constraints. nih.gov

Feature mapping involves the identification and characterization of the essential chemical features within a molecule or a binding site. For this compound, the key pharmacophoric features would likely include:

An Aromatic Ring (AR) from the pyridine moiety.

A Hydrogen Bond Acceptor (HBA) from the pyridine nitrogen and the carbonyl oxygen of the tetrahydropyranone ring.

A Hydrophobic (HY) feature associated with the aliphatic part of the tetrahydropyran ring.

Feature placement refers to the precise 3D arrangement of these identified features. In pharmacophore modeling, the distances and angles between these features are crucial. For example, in a model for pyran-based transporter inhibitors, the distance between two aromatic features and between a hydrophobic feature and a cationic center were defined. nih.gov The process of identifying a common pharmacophore involves partitioning techniques that group similar pharmacophores based on these inter-site distances. pharmacophorejournal.com The final pharmacophore hypothesis consists of a specific spatial arrangement of these features that is considered essential for biological activity.

Table 3: Common Pharmacophoric Features and Their Significance

| Feature | Abbreviation | Description | Potential Role in this compound |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can form a hydrogen bond. | Pyridine Nitrogen, Carbonyl Oxygen |

| Hydrogen Bond Donor | HBD | An atom with an electropositive hydrogen that can be donated in a hydrogen bond. | Not present, unless the ring is modified. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Pyridine Ring |

| Hydrophobic Feature | HY | A non-polar group that interacts favorably with non-polar environments. | Tetrahydropyran Ring scaffold |

| Positive Ionizable | PI / Cationic | A group that is positively charged at physiological pH. | Pyridine Nitrogen (if protonated) |

| Negative Ionizable | NI / Anionic | A group that is negatively charged at physiological pH. | Not present |

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yl Tetrahydro Pyran 4 One Derivatives

General Principles of SAR for Pyridinone and Pyranone Scaffolds

Similarly, the tetrahydropyran (B127337) ring, a common motif in numerous natural products, imparts significant influence on the molecule's conformation and physicochemical properties. nih.gov The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, contributing to target binding. The saturated nature of this ring allows for the precise spatial positioning of substituents, which is critical for optimizing interactions with biological macromolecules.

Impact of Substituent Position and Nature on Chemical Activity Profile

The biological activity of derivatives of the 2-Pyridin-3-yl-tetrahydro-pyran-4-one scaffold is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and the tetrahydropyranone rings. Strategic modifications at these positions can modulate potency, selectivity, and pharmacokinetic properties.

Role of Linker Moieties and Functional Groups

The introduction of linker moieties and specific functional groups to the core scaffold can further refine the pharmacological profile. Linkers can be used to connect the core scaffold to other pharmacophoric elements, allowing for the exploration of larger binding sites or the introduction of properties that improve pharmacokinetics. The choice of linker length, rigidity, and chemical nature is a critical aspect of rational drug design. Functional groups, such as hydroxyls, amines, or amides, can be strategically placed to form specific hydrogen bonds or other interactions with the target protein, thereby enhancing binding affinity and selectivity.

Scaffold Re-evolution and Privileged Structure Concepts

The this compound scaffold can be considered a "privileged structure," a concept describing molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.netnih.gov Both pyridine and pyran-containing structures are well-represented among known bioactive compounds and approved drugs, highlighting their versatility in molecular recognition. nih.govmdpi.com

The process of "scaffold hopping" or re-evolution is a powerful strategy in medicinal chemistry to identify novel and proprietary chemical matter with improved properties. This involves replacing a core molecular scaffold with a structurally different one while retaining the key pharmacophoric features. For instance, a known pyridinone-based inhibitor could be evolved into a this compound derivative to improve properties such as solubility, metabolic stability, or to explore new binding interactions. This strategy allows for the exploration of new chemical space while leveraging the knowledge gained from existing active compounds.

Rational Design Strategies for Modulating Biological Target Interactions

Rational drug design, often aided by computational methods, is instrumental in optimizing the interactions of this compound derivatives with their biological targets. nih.gov Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. By understanding the shape and chemical environment of the binding site, chemists can introduce substituents that maximize favorable interactions and minimize steric clashes.

For example, if the target is a kinase, the pyridine nitrogen might be positioned to form a crucial hydrogen bond with the hinge region of the ATP-binding site. nih.gov The tetrahydropyranone ring could then be used to position substituents that interact with other regions of the active site, thereby enhancing potency and selectivity. Computational tools such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of novel derivatives and to prioritize compounds for synthesis. nih.gov This iterative cycle of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and is essential for unlocking the full therapeutic potential of the this compound scaffold.

Enzymatic Inhibition (e.g., PDE9A, HIV-1 Integrase, PARP-1)

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in various diseases.

Phosphodiesterase 9A (PDE9A)

Inhibitors of PDE9A, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), are pursued for treating cognitive disorders like Alzheimer's disease. nih.govmdpi.com SAR studies on pyrazolopyrimidinone (B8486647) derivatives incorporating a tetrahydropyran moiety have yielded potent inhibitors. For instance, PF-04447943 was developed as a selective PDE9A inhibitor. researchgate.netnih.gov This compound features a 1-(tetrahydro-2H-pyran-4-yl) group on a pyrazolopyrimidinone core. researchgate.netnih.gov The selectivity for PDE9A over other phosphodiesterase family members was achieved by targeting key residue differences in the catalytic site. researchgate.net Optimization of the physicochemical properties of this series led to excellent pharmacokinetic profiles. researchgate.net

Table 1: SAR of Tetrahydropyran-Containing PDE9A Inhibitors

| Compound | Core Structure | Key Substituents | PDE9A IC50 (nM) | Key Findings |

|---|---|---|---|---|

| PF-04447943 | Pyrazolopyrimidinone | 1-(tetrahydro-2H-pyran-4-yl), 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl] | 8.3 | High potency and selectivity; optimized physicochemical properties. researchgate.net |

| PF-04181366 | Pyrazolopyrimidinone | N/A | N/A | Precursor to PF-04447943; issues with selectivity over PDE1C and high clearance. researchgate.net |

HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for retroviral replication, making it a prime target for antiretroviral therapy. nih.gov Derivatives based on 3-hydroxy-pyran-4-one and 3-hydroxy-pyridine-4-one scaffolds have shown promise as HIV-1 integrase inhibitors. nih.gov These compounds are designed to chelate the metal ions in the enzyme's active site. researchgate.net SAR studies revealed that halogenated derivatives, particularly those with fluoro and chloro substitutions on a benzyl (B1604629) group attached to the core, exhibit favorable inhibitory activities and reduced toxicity. nih.govresearchgate.net The hydrophobic aromatic moiety is a key feature for these inhibitors. researchgate.net

Table 2: SAR of Pyranone Derivatives as HIV-1 Integrase Inhibitors

| Compound Class | Core Structure | Key Substituents | Biological Activity | Key Findings |

|---|---|---|---|---|

| HP Derivatives | 3-hydroxy-pyran-4-one | Halogenated benzyl groups | Favorable inhibitory activity in the low micromolar range. nih.gov | Halogenation improves the anti-HIV profile. nih.gov |

| HPCAR-28 | 3-hydroxy-pyran-4-one | Carboxamide linker to an aromatic moiety | Low nanomolar inhibitory activity against HIV integrase. researchgate.net | Identified through in silico design, shows potency comparable to Raltegravir. researchgate.net |

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibitors are used in cancer therapy. rsc.orgresearchgate.netnuph.edu.ua A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated as potential PARP-1 inhibitors. rsc.orgrsc.org The SAR studies indicated that fusing an additional heterocycle to the pyrano[2,3-d]pyrimidine-2,4-dione core can enhance potency. rsc.orgrsc.org For example, compounds S2 and S7, which feature such fused rings, showed higher potency than the reference drug Olaparib. rsc.orgrsc.org The pyrano[2,3-d]pyrimidine-2,4-dione core was designed to occupy the nicotinamide (B372718) site and interact with key amino acid residues like Ser904 and Gly863. rsc.org

Table 3: SAR of Pyrano[2,3-d]pyrimidine Derivatives as PARP-1 Inhibitors

| Compound | Core Structure | Key Features | PARP-1 IC50 (nM) | Key Findings |

|---|---|---|---|---|

| S2 | Pyrano[2,3-d]pyrimidine-2,4-dione | Fused heterocycle | 4.06 | Higher potency than Olaparib. rsc.org |

| S7 | Pyrano[2,3-d]pyrimidine-2,4-dione | Fused heterocycle | 3.61 | Higher potency than Olaparib. rsc.org |

| Olaparib (Reference) | Phthalazinone | N/A | 5.77 | Reference PARP inhibitor. rsc.org |

Receptor Ligand Modulators (e.g., H3R, Sigma-2 Receptor)

Histamine (B1213489) H3 Receptor (H3R)

The histamine H3 receptor is a target for treating neurological and cognitive disorders. While direct SAR studies on this compound derivatives are not extensively documented, research on related heterocyclic structures provides insights. Studies on 4,5-dihydropyridazin-3-one derivatives as H3R antagonists revealed that modifications to the core heterocycle are crucial for blocking in vivo metabolism. nih.gov For example, the introduction of dimethyl groups at the 4-position of the dihydropyridazinone ring led to a lead candidate with potent in vivo functional antagonism. nih.gov This suggests that substitutions on the tetrahydropyran ring of a this compound scaffold could similarly influence metabolic stability and activity.

Sigma-2 Receptor

The sigma-2 receptor (σ2R) is overexpressed in proliferating cancer cells and is a target for both diagnostic imaging and therapy. nih.govupenn.edu A variety of scaffolds are known to bind to this receptor. High affinity and selectivity for σ2R have been observed with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives. upenn.edu SAR studies on spiro[ rsc.orgbenzopyran-1,4'-piperidines] showed that these compounds generally have higher affinity for the sigma-1 receptor, but substitutions can modulate selectivity. researchgate.net Specifically, introducing a cyano group at position 3 of the spirocycle resulted in high σ1R affinity and selectivity. researchgate.net These findings highlight that modifications on the pyran ring and its substituents are critical for tuning affinity and selectivity for sigma receptors.

Ion Channel Modulation (e.g., CFTR, Ca²⁺ Channels)

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Modulators of the CFTR channel are therapeutic agents for cystic fibrosis. nih.gov Corrector molecules aim to rescue the trafficking of mutated CFTR protein to the cell surface. Research on trimethylangelicin (TMA) derivatives, which are structurally distinct but functionally relevant, shows that these molecules act as correctors by stabilizing the first membrane-spanning domain (MSD1) of CFTR. nih.govnih.gov This stabilization indirectly supports the interface between the first nucleotide-binding domain (NBD1) and intracellular loop 4 (ICL4). nih.govnih.gov This mechanism suggests that derivatives of this compound could potentially act as CFTR correctors if they are designed to interact with and stabilize specific domains of the CFTR protein.

Ca²⁺ Channels

Voltage-gated calcium channels are important targets for cardiovascular drugs. nih.gov The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold is a well-known core for L-type calcium channel blockers. nih.govresearchgate.net While not a tetrahydropyran, the dihydropyridine (B1217469) ring is structurally related to the pyridine moiety of the title compound. SAR studies on 1,4-DHPs show that the nature and position of substituents on the dihydropyridine ring and the phenyl ring at the 4-position are critical for activity. nih.govnih.gov Furthermore, certain 4H-pyran derivatives have also been identified as modulators of Ca²⁺ channels, highlighting the relevance of the pyran core in this context. mdpi.com The structure of substituents on the 1,4-DHP ring determines whether a compound acts as a calcium channel antagonist or agonist. nih.gov

Influence of Stereochemistry on Activity Profile

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, influencing target binding, distribution, and metabolism. nih.govresearchgate.net For many classes of molecules, stereoisomers can exhibit significantly different potencies and pharmacological profiles. nih.gov

In the context of heterocyclic compounds like tetrahydropyran derivatives, the spatial arrangement of substituents can be a key determinant of activity. nih.gov For example, in the development of the PDE9A inhibitor PF-04447943, the specific stereochemistry of the substituted pyrrolidinyl group, (3S,4S), was crucial for its high potency. nih.gov Similarly, for H3R antagonists based on a 4,5-dihydropyridazin-3-one scaffold, the (R)-enantiomer of a 2-methyl-pyrrolidinyl side chain was identified as the more active configuration. nih.gov

Studies on nature-inspired compounds have shown that only isomers with a specific configuration, such as (5S, αS), display significant biological activity, suggesting that stereoselective uptake mechanisms may be involved. nih.govresearchgate.net Molecular modeling has further elucidated that stereochemistry affects target binding, leading to significant differences in activity between isomers. nih.govresearchgate.net The stereoselective synthesis of tetrahydropyridines and dihydropyrans is an active area of research, underscoring the importance of accessing enantiomerically pure compounds for pharmacological evaluation. nih.govacs.org Therefore, the stereocenters within the this compound scaffold are expected to have a profound impact on its interaction with biological targets, making stereocontrolled synthesis and evaluation of individual enantiomers essential for developing optimized therapeutic agents.

2 Pyridin 3 Yl Tetrahydro Pyran 4 One As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The utility of 2-Pyridin-3-yl-tetrahydro-pyran-4-one as a synthetic intermediate lies in its identity as a "building block." In chemical synthesis, building blocks are molecules that form the core of a larger, more complex molecule. The tetrahydropyranone structure is a key component in crafting intricate organic molecules due to its blend of stability and reactivity. chemicalbook.com The pyran ring is a structural motif present in many natural products and serves as a strategic key intermediate in their construction. mdpi.com

The reactivity of the ketone group within the tetrahydropyran (B127337) ring allows for a wide range of chemical reactions, including nucleophilic additions, reductions, and condensations. chemicalbook.com These transformations enable the introduction of new functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. The pyridine (B92270) ring, an electron-deficient aromatic system, can be functionalized through various reactions, including nucleophilic aromatic substitution or modification of the nitrogen atom.

This dual reactivity makes scaffolds like this compound particularly useful. For instance, related dihydropyridone (DHPo) structures, which share features with the subject compound, are extensively used as precursors in the synthesis of bioactive molecules such as (±)-Andranginine and Rho-kinase inhibitors. nih.govresearchgate.net The synthesis of complex heterocyclic triads, such as 2,6-bis(hetaryl)pyridines, can also start from pyrone-based building blocks. nih.gov

Table 1: Examples of Complex Molecular Scaffolds Derived from Pyran/Pyridone Building Blocks

| Building Block Type | Resulting Complex Molecule/Scaffold | Synthetic Utility |

|---|---|---|

| Tetrahydro-4H-pyran-4-one | Azaspiro[2.5]octane carboxamides | Development of Histamine-3 receptor (H3R) antagonists. chemicalbook.com |

| 3,4-Dihydro-2(1H)-pyridones | (±)-Andranginine | Synthesis of natural product alkaloids. nih.govresearchgate.net |

| 2,6-Dicyano-4-pyrone | 2,6-Bis(hetaryl)pyridines | Construction of multidentate ligands for coordination chemistry. nih.gov |

Synthesis of Biologically Relevant Frameworks

The application of versatile building blocks is most significant in the synthesis of molecules with established biological relevance. The structural motifs within this compound are found in numerous pharmacologically active compounds.

Penicillin is a member of the β-lactam class of antibiotics, characterized by a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. The synthesis of penicillin's core, 6-aminopenicillanic acid (6-APA), and subsequent semi-synthetic derivatives, involves precursors that can form this strained ring system. researchgate.net The metabolic network of penicillin synthesis in Penicillium chrysogenum relies on amino acid precursors and specific enzymatic pathways. nih.gov A review of established chemical and biosynthetic routes for penicillin synthesis does not indicate that this compound serves as a direct precursor or intermediate. nih.govyoutube.com The structural disparity between the pyridinyl-tetrahydropyranone framework and the β-lactam-thiazolidine core of penicillin suggests they arise from fundamentally different synthetic pathways.

The synthesis of Vitamin D3 and its analogues is a complex process aimed at creating molecules that can modulate the vitamin D receptor (VDR) for therapeutic purposes. researchgate.net These syntheses often involve intricate multi-step sequences to construct the characteristic seco-steroid structure, which consists of a conjugated triene system and a side chain. nih.gov While thousands of analogues have been developed, their synthesis typically relies on steroidal precursors and specific strategies to build the A-ring and the CD-ring side chain. researchgate.netnih.gov Research into the synthesis of fluorinated and other modified Vitamin D3 analogues shows a focus on modifying existing steroidal frameworks or using established convergent strategies like the Lythgoe-Inhoffen-Velluz approach. researchmap.jp Based on available scientific literature, there is no documented evidence of this compound being used as a building block or intermediate in the synthesis of Vitamin D3 analogues.

Precursor in Medicinal Chemistry Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. When combined with a pyridine ring, a common pharmacophore, the resulting molecule becomes a highly valuable precursor for drug discovery programs.

The tetrahydropyran-4-one moiety is a key intermediate in the development of potent and selective histamine-3 receptor (H3R) antagonists for treating cognitive disorders. chemicalbook.com Furthermore, the tetrahydro-2H-pyran-4-yl group is present in a novel, selective brain-penetrant PDE9A inhibitor, PF-04447943, which has advanced into clinical trials for cognitive disorders. nih.gov Derivatives containing a 3-(tetrahydro-2H-pyran-4-yl)-pyrazole structure have been identified as potent inhibitors of the ALK5 receptor, a target for cancers and fibrotic diseases. nih.gov The related tetrahydro-pyrido-pyrimidine scaffold has been used to develop compounds that are suitable for treating disorders mediated by the activity of PI3K enzymes. google.com